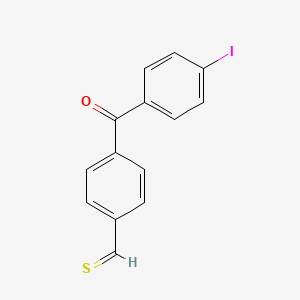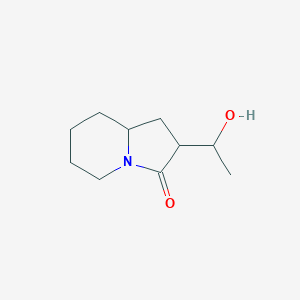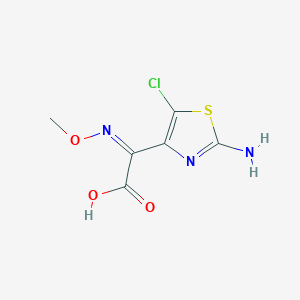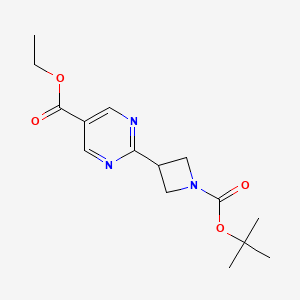
3-Bromo-1,9-dihydropyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1,9-dihydropyrene is an organic compound with the molecular formula C16H11Br. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . The bromine atom in the 3-position of the pyrene ring system introduces distinct reactivity and functionalization potential, making it a valuable compound in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,9-dihydropyrene typically involves the bromination of pyrene. One common method involves the reaction of pyrene with bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at room temperature, leading to the selective bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions: 3-Bromo-1,9-dihydropyrene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding pyrene derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,9-dihydropyrene.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Electrophilic Substitution: Various substituted pyrene derivatives.
Oxidation: Oxidized pyrene compounds.
Reduction: 1,9-Dihydropyrene.
科学研究应用
3-Bromo-1,9-dihydropyrene has numerous applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-1,9-dihydropyrene involves its interaction with molecular targets through its bromine atom and aromatic ring system. The bromine atom can participate in halogen bonding, while the aromatic system can engage in π-π interactions with other aromatic compounds . These interactions influence the compound’s reactivity and functionalization potential, making it a versatile building block in synthetic chemistry .
相似化合物的比较
- 1-Bromo-3,5-dihydropyrene
- 3,6-Dibromopyrene
- 1,3,6,8-Tetrabromopyrene
Comparison: 3-Bromo-1,9-dihydropyrene is unique due to its specific substitution pattern, which imparts distinct reactivity and functionalization potential compared to other bromopyrene derivatives . Its selective bromination at the 3-position allows for targeted modifications and applications in various scientific fields .
属性
分子式 |
C16H11Br |
|---|---|
分子量 |
283.16 g/mol |
IUPAC 名称 |
3-bromo-1,9-dihydropyrene |
InChI |
InChI=1S/C16H11Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-3,5-6,8-9H,4,7H2 |
InChI 键 |
VLFYFQYOFHJTKI-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(C2=C3C1=CCC4=CC=CC(=C43)C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


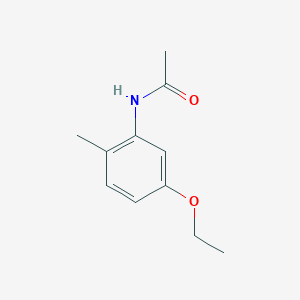
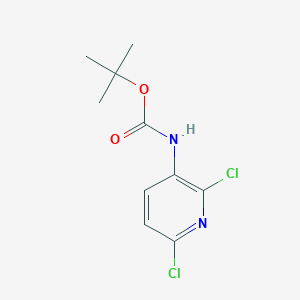
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)

![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)

